1,1'-(4-Methylpentane-1,4-diyl)dibenzene
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Overview
Description
1,1’-(4-Methylpentane-1,4-diyl)dibenzene is an organic compound with the molecular formula C18H20 It is characterized by a central 4-methylpentane chain flanked by two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(4-Methylpentane-1,4-diyl)dibenzene typically involves the reaction of 4-methylpentane with benzene derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 4-methylpentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(4-Methylpentane-1,4-diyl)dibenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction, the compound is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(4-Methylpentane-1,4-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings undergo nitration, sulfonation, or halogenation using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: HNO3 for nitration, H2SO4 for sulfonation, Cl2 or Br2 for halogenation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives.
Scientific Research Applications
1,1’-(4-Methylpentane-1,4-diyl)dibenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, materials science, and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(4-Methylpentane-1,4-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,1’-(4-Methyl-2-pentene-2,4-diyl)dibenzene: Similar structure but with a double bond in the central chain.
1,1’-(Ethane-1,1-diyl)-4,4’-(2-methylpropyl)dibenzene: Different central chain structure with ethane and methylpropyl groups.
Uniqueness: 1,1’-(4-Methylpentane-1,4-diyl)dibenzene is unique due to its specific central chain configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
52692-45-2 |
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Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
(2-methyl-5-phenylpentan-2-yl)benzene |
InChI |
InChI=1S/C18H22/c1-18(2,17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14H,9,12,15H2,1-2H3 |
InChI Key |
ZOJBHGHAXTVJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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